2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3,4-trifluorophenyl)acetamide
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Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a trifluorophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized by cyclization of appropriate precursors such as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced through a substitution reaction using reagents like trifluorobenzene.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The trifluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2,3-dione derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: A precursor in the synthesis of the target compound.
2,2-dimethyl-2,3-dihydrobenzofuran: Another benzofuran derivative with similar structural features.
2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran: A related compound with hydroxyl substitution.
Uniqueness
The uniqueness of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide lies in its trifluorophenyl substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16F3NO3 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide |
InChI |
InChI=1S/C18H16F3NO3/c1-18(2)8-10-4-3-5-13(17(10)25-18)24-9-14(23)22-12-7-6-11(19)15(20)16(12)21/h3-7H,8-9H2,1-2H3,(H,22,23) |
InChI Key |
VPBWWNPLCFQVCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C(=C(C=C3)F)F)F)C |
Origin of Product |
United States |
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